N-cyclopropyl-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine-2-carboxamide is a complex organic compound characterized by the presence of a cyclopropyl group, a trifluoromethoxyphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-(trifluoromethoxy)benzyl chloride with morpholine to form an intermediate, which is then reacted with cyclopropylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
N-cyclopropyl-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine-2-carboxamide include:
N-cyclopropyl-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine-2-carboxamide: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
N-cyclopropyl-4-{[4-(methoxy)phenyl]methyl}morpholine-2-carboxamide: This compound has a methoxy group instead of a trifluoromethoxy group.
N-cyclopropyl-4-{[4-(fluoro)phenyl]methyl}morpholine-2-carboxamide: This compound has a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C16H19F3N2O3 |
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Molecular Weight |
344.33 g/mol |
IUPAC Name |
N-cyclopropyl-4-[[4-(trifluoromethoxy)phenyl]methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)24-13-5-1-11(2-6-13)9-21-7-8-23-14(10-21)15(22)20-12-3-4-12/h1-2,5-6,12,14H,3-4,7-10H2,(H,20,22) |
InChI Key |
VYKHGMJILZZKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)CC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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